molecular formula C11H10Cl2N4O B2856888 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-54-2

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2856888
CAS No.: 338398-54-2
M. Wt: 285.13
InChI Key: DDHBUSGSZZMBFV-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,5-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Chemical Reactions Analysis

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes or receptors. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-5-7(12)3-4-8(9)13/h3-5H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHBUSGSZZMBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

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